molecular formula C6H9N3 B172582 5-Hydrazinyl-2-methylpyridine CAS No. 197516-48-6

5-Hydrazinyl-2-methylpyridine

Cat. No. B172582
M. Wt: 123.16 g/mol
InChI Key: XWKGPVBYRBTGRC-UHFFFAOYSA-N
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Patent
US06916814B2

Procedure details

5-Amino-2-methyl-pyridine (9.90 g, 91.6 mmol) was dissolved in 6 N HCl (100 mL), cooled to 0° C., and vigorously stirred throughout the procedure. Sodium nitrite (6.32 g, 91.6 mmol) was dissolved in water (50 mL), this solution was added to the reaction solution. After 30 min, tin (II) chloride dihydrate (52.0 g, 230 mmol) in 6 N HCl (100 mL) was added, and the reaction slurry was stirred at 0° C. for 3 h. The pH was adjusted to pH 14 with 40% aqueous potassium hydroxide solution. EtOAc extractions (6×250 mL), drying the organics over solid magnesium sulfate, and concentration afforded 5-hydrazino-2-methyl-pyridine as a tan solid (8.0 g). This material was used directly without further purification.
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.32 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.[N:9]([O-])=O.[Na+].O.O.[Sn](Cl)Cl.[OH-].[K+]>Cl.O>[NH:1]([C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1)[NH2:9] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
6.32 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
52 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
vigorously stirred throughout the procedure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this solution was added to the reaction solution
STIRRING
Type
STIRRING
Details
the reaction slurry was stirred at 0° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
EtOAc extractions (6×250 mL)
CUSTOM
Type
CUSTOM
Details
drying the
CONCENTRATION
Type
CONCENTRATION
Details
organics over solid magnesium sulfate, and concentration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(N)C=1C=CC(=NC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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